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Compound of Interest

Compound Name: Phosphine, dibutyl-

CAS No.: 1732-72-5

Cat. No.: B155790 Get Quote

CAS: 1732-72-5 | Formula:

| Molecular Weight: 146.21 g/mol

Executive Summary
Dibutylphosphine (

) is a secondary alkylphosphine characterized by its high nucleophilicity and significant steric
flexibility compared to its tert-butyl analogues. It serves as a critical intermediate in the
synthesis of asymmetric tertiary phosphine ligands for homogeneous catalysis (e.g., Palladium-
catalyzed cross-coupling) and as a precursor for organometallic vapor deposition.

Critical Handling Note: Unlike its oxide derivatives,

is pyrophoric and acutely air-sensitive. It requires rigorous exclusion of oxygen and moisture,
necessitating the use of Schlenk lines or glovebox containment for all manipulations.

Physical & Chemical Characteristics[1][2][3][4][5][6]
[7][8][9][10][11]
The physical profile of dibutylphosphine is defined by its volatility and lipophilicity. The boiling

point is significantly lower than its corresponding oxide or acid derivatives due to the absence

of strong intermolecular hydrogen bonding in the P(III) state.

Table 1: Physicochemical Data Profile[12]
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Property Value / Description Context

Physical State Colorless Liquid Mobile, oily texture.[1]

Boiling Point 180–186 °C (at 760 mmHg)
significantly lower than

(>300°C).

Density ~0.80 g/mL (25 °C)
Less dense than water; phase

separates on top.

Odor Pungent, Garlic-like
Detectable at ppb levels;

"Stench" hazard.

Solubility Soluble in organic solvents
Miscible with THF, Toluene,

Hexane, DCM.

pKa (Conjugate Acid) ~4.5 – 5.5 (Estimated)
Weak base; protonation yields

.

NMR Shift -30 to -50 ppm (Typical)
Upfield shift characteristic of

secondary alkylphosphines.

Chemical Reactivity & Mechanisms[13]
Nucleophilicity and Basicity
The phosphorus atom in

possesses a stereochemically active lone pair, making it a potent nucleophile. The

-butyl chains provide electron induction (

effect) without the extreme steric hindrance seen in

. This allows

to attack electrophiles (alkyl halides, epoxides) rapidly to form quaternary phosphonium salts.

Oxidation Pathway (Air Sensitivity)
Upon exposure to air, dibutylphosphine undergoes rapid, exothermic oxidation. This is not a

simple one-step process but involves radical intermediates, often leading to the phosphine
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oxide (

) or phosphinic acid (

) depending on moisture levels.

Mechanism:

Initiation:

attacks the P lone pair.

Propagation: Formation of peroxy-species and insertion of O into the P-H bond.

Result: Loss of nucleophilicity and ligand utility.

Metal Coordination
As a ligand,

is a "soft" donor. It binds to soft metals (Pd, Pt, Rh) via

-donation. It can also serve as a bridging ligand if deprotonated to the phosphido anion (

) using strong bases like

.

Synthesis Protocol: Reduction of
Chlorodibutylphosphine
The most reliable laboratory method for generating high-purity dibutylphosphine is the

reduction of chlorodibutylphosphine (

) using Lithium Aluminum Hydride (

). This method avoids the side products common in direct alkylation of phosphine gas (

).

Experimental Workflow Diagram (DOT)
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Caption: Step-by-step reduction workflow for the synthesis of dibutylphosphine from

chlorodibutylphosphine.

Detailed Protocol
Safety: Perform all steps in a fume hood using a Schlenk line or glovebox.

reacts violently with water.

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition

funnel, and magnetic stir bar. Flush continuously with dry Nitrogen or Argon.

Solvent Prep: Charge the flask with anhydrous Diethyl Ether or THF (solvent must be

sodium/benzophenone distilled or from a solvent purification system).

Hydride Addition: Carefully add

(0.6 equiv relative to P-Cl) to the solvent at 0°C.

Addition: Add chlorodibutylphosphine (

) dropwise via the addition funnel over 30 minutes. The reaction is exothermic; maintain
temperature <10°C.

Reflux: Once addition is complete, warm to room temperature and then reflux gently for 2

hours to ensure complete reduction of the P-Cl bond.

Quenching: Cool to 0°C. Carefully quench excess hydride with degassed water or wet ether.

Caution: Vigorous

evolution.
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Isolation: Decant the organic layer (under inert gas). Dry over anhydrous

or

.

Purification: Distill the liquid under reduced pressure (or atmospheric if strictly inert) to collect

pure

(bp 180-186°C). Store under Argon.

Applications in Drug Development & Catalysis
Ligand Precursor for Cross-Coupling
Dibutylphosphine is a precursor for "designer ligands." By reacting the P-H bond with

functionalized aryl halides or vinyl systems, researchers create tertiary phosphines (

) tailored for specific steric requirements.

Relevance:

groups provide moderate steric bulk—less than

but more than methyl—offering a "Goldilocks" zone for certain Suzuki-Miyaura or Buchwald-
Hartwig couplings where substrate accessibility is key.

Atomic Layer Deposition (ALD)
While less common than

analogues,

is investigated as a phosphorus source for doping semiconductor films. Its liquid state and
clean decomposition pathways (beta-hydride elimination) make it a viable candidate for high-
purity phosphorus doping.

Safety & Handling Standards
Trustworthiness Check: If you smell garlic/rotten fish, containment is breached.
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Pyrophoricity: Assume the liquid is pyrophoric. Keep a bucket of sand or Class D fire

extinguisher nearby. Do not use water on phosphine fires.

Deactivation: To clean glassware, soak in a dilute bleach (sodium hypochlorite) solution. This

oxidizes the phosphine to the safer phosphine oxide/acid species before washing.

Storage: Store in a Schlenk flask with a high-vacuum grease seal or a Teflon tap, under

positive pressure of Argon. Ideally, store in a glovebox freezer to minimize slow oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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